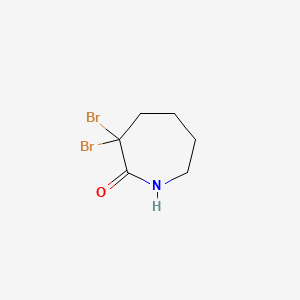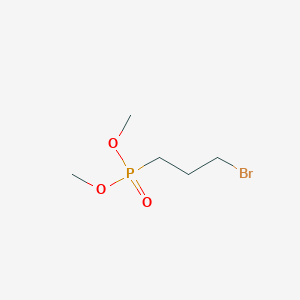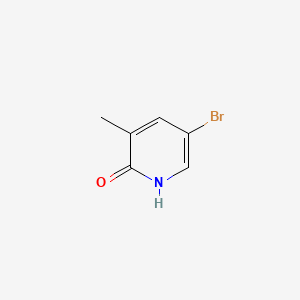
4-Bromo-2-methylbenzonitrile
Overview
Description
4-Bromo-2-methylbenzonitrile is an organic compound with the molecular formula C₈H₆BrN. It is a derivative of benzonitrile, where a bromine atom is substituted at the fourth position and a methyl group at the second position of the benzene ring. This compound is known for its applications in organic synthesis and material science due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2-methylbenzonitrile can be synthesized through various methods. One common method involves the bromination of 2-methylbenzonitrile using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in a solvent like acetic acid or carbon tetrachloride at a controlled temperature to ensure selective bromination at the para position .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes with stringent control over reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group in this compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium amide in liquid ammonia, sodium thiolate in ethanol.
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with a palladium catalyst.
Major Products:
Substitution: 4-Amino-2-methylbenzonitrile, 4-Mercapto-2-methylbenzonitrile.
Oxidation: 4-Bromo-2-methylbenzoic acid, 4-Bromo-2-methylbenzaldehyde.
Reduction: 4-Bromo-2-methylbenzylamine.
Scientific Research Applications
4-Bromo-2-methylbenzonitrile is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Organic Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.
Material Science: The compound is used in the development of organic nonlinear optical materials due to its ability to form high-quality crystals with significant optical properties.
Biological Research: It is employed in the synthesis of biologically active molecules and as a building block in medicinal chemistry.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methylbenzonitrile largely depends on its chemical reactivity. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation and reduction reactions, the methyl and nitrile groups undergo transformations that alter the compound’s chemical structure and properties .
Comparison with Similar Compounds
- 4-Bromo-3-methylbenzonitrile
- 2-Bromo-4-methylbenzonitrile
- 4-Fluoro-2-methylbenzonitrile
Comparison: 4-Bromo-2-methylbenzonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. For instance, the position of the bromine and methyl groups affects the compound’s electronic distribution and steric hindrance, influencing its behavior in chemical reactions .
Properties
IUPAC Name |
4-bromo-2-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN/c1-6-4-8(9)3-2-7(6)5-10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEBMDFRIKYFCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30218075 | |
| Record name | 4-Bromo-2-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30218075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67832-11-5 | |
| Record name | 4-Bromo-2-methylbenzonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067832115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 67832-11-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229305 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Bromo-2-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30218075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-methylbenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key optical properties of 4-Bromo-2-methylbenzonitrile as identified in the research?
A1: The research highlights several important optical properties of this compound crystals:
- UV cutoff wavelength: The crystal exhibits a UV cutoff wavelength at 221.6 nm []. This indicates that the material absorbs UV light below this wavelength, which could be relevant for applications involving UV filtering.
- Bandgap: The optical bandgap, calculated using Tauc's plot, is determined to be 4.87 eV []. This relatively wide bandgap suggests potential applications in optoelectronic devices.
- Photoluminescence: The crystal displays photoluminescence with emissions in the violet and red regions of the spectrum []. This property could be valuable for applications in displays or optical sensors.
- Second Harmonic Generation (SHG): The study confirms the presence of SHG using the Kurtz-Perry powder technique []. This nonlinear optical property is crucial for applications like laser frequency conversion and optical data storage.
Q2: How was the this compound crystal characterized in the study?
A2: The researchers employed various techniques to characterize the this compound crystal:
- Single crystal X-ray diffraction: This technique confirmed the crystalline nature and provided unit cell parameters: a = 4.08 Å, b = 6.61 Å, c = 28.93 Å, α = 90°, β = 90°, γ = 90° [].
- FTIR and FT-Raman spectroscopy: These vibrational spectroscopic methods were used to identify the functional groups present in the crystal structure [].
- UV-Vis spectroscopy: This technique was employed to determine the UV cutoff wavelength and estimate the optical bandgap [].
- Photoluminescence spectroscopy: This method revealed the violet and red emissions of the crystal upon excitation [].
- Thermal analysis (TG/DTA): This analysis showed the thermal stability of the crystal up to 125.59 °C [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-[(propan-2-yl)amino]benzoic acid](/img/structure/B1267123.png)







